molecular formula C13H9ClO5S B14249806 3-[(4-Chlorobenzene-1-sulfonyl)oxy]benzoic acid CAS No. 443294-11-9

3-[(4-Chlorobenzene-1-sulfonyl)oxy]benzoic acid

Katalognummer: B14249806
CAS-Nummer: 443294-11-9
Molekulargewicht: 312.73 g/mol
InChI-Schlüssel: LBPLTKYHEPCLFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4-Chlorobenzene-1-sulfonyl)oxy]benzoic acid is an organic compound that features a benzoic acid core substituted with a 4-chlorobenzene-1-sulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorobenzene-1-sulfonyl)oxy]benzoic acid typically involves the sulfonylation of benzoic acid derivatives. One common method is the reaction of 3-hydroxybenzoic acid with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which 3-[(4-Chlorobenzene-1-sulfonyl)oxy]benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity . Additionally, the compound can participate in various biochemical pathways, influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a sulfonyl group and a benzoic acid core, which imparts distinct chemical properties and reactivity. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .

Eigenschaften

CAS-Nummer

443294-11-9

Molekularformel

C13H9ClO5S

Molekulargewicht

312.73 g/mol

IUPAC-Name

3-(4-chlorophenyl)sulfonyloxybenzoic acid

InChI

InChI=1S/C13H9ClO5S/c14-10-4-6-12(7-5-10)20(17,18)19-11-3-1-2-9(8-11)13(15)16/h1-8H,(H,15,16)

InChI-Schlüssel

LBPLTKYHEPCLFP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)OS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.